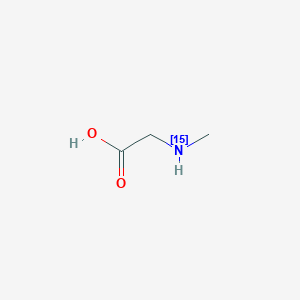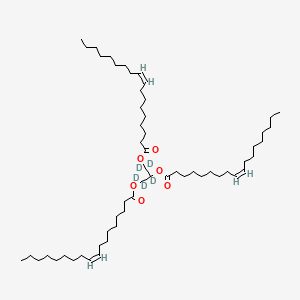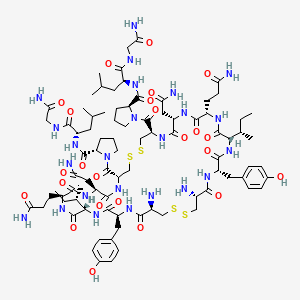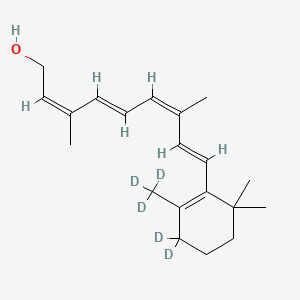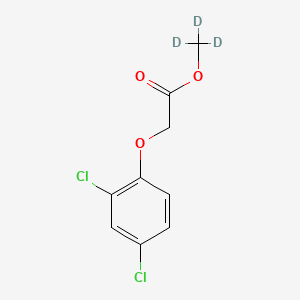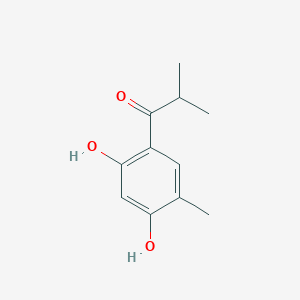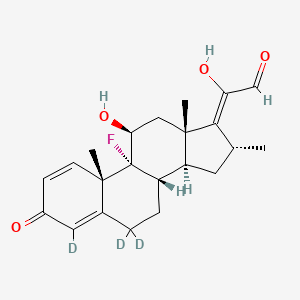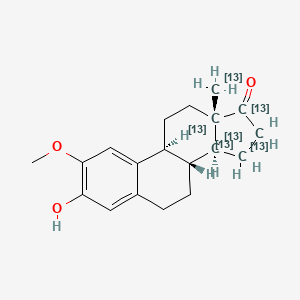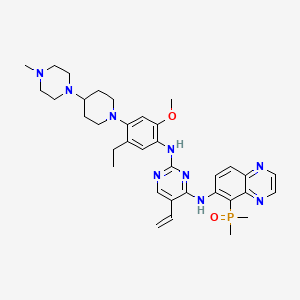
Egfr-IN-27
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-27 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane tyrosine kinase that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is commonly associated with various cancers, making it a significant target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
Egfr-IN-27 can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically involves:
Formation of the core structure: This step involves the synthesis of a pyrimidine or quinazoline core through cyclization reactions.
Substitution reactions: Various substituents are introduced to the core structure through nucleophilic substitution or palladium-catalyzed coupling reactions.
Final coupling: The final product is obtained by coupling the substituted core with specific side chains or functional groups under controlled conditions
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes:
Optimization of reaction conditions: Temperature, pressure, and solvent systems are optimized to maximize yield.
Purification techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product
化学反应分析
Egfr-IN-27 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides, amines, and palladium catalysts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can potentially enhance or alter its biological activity .
科学研究应用
Egfr-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Employed in cell-based assays to investigate the role of EGFR in cellular processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers with overexpressed or mutated EGFR.
Industry: Utilized in the development of new EGFR-targeting drugs and in the study of drug resistance mechanisms .
作用机制
Egfr-IN-27 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. As a result, the signaling pathways involved in cell proliferation, survival, and migration are disrupted, leading to the inhibition of cancer cell growth and survival .
相似化合物的比较
Egfr-IN-27 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR tyrosine kinase, this compound has unique structural features that may confer distinct binding properties and efficacy profiles .
Similar Compounds
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action.
Osimertinib: A third-generation EGFR inhibitor effective against certain EGFR mutations .
This compound stands out due to its potential efficacy against a broader range of EGFR mutations and its unique binding interactions with the receptor .
属性
分子式 |
C35H46N9O2P |
|---|---|
分子量 |
655.8 g/mol |
IUPAC 名称 |
4-N-(5-dimethylphosphorylquinoxalin-6-yl)-5-ethenyl-2-N-[5-ethyl-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C35H46N9O2P/c1-7-24-21-29(31(46-4)22-30(24)44-15-11-26(12-16-44)43-19-17-42(3)18-20-43)40-35-38-23-25(8-2)34(41-35)39-28-10-9-27-32(37-14-13-36-27)33(28)47(5,6)45/h8-10,13-14,21-23,26H,2,7,11-12,15-20H2,1,3-6H3,(H2,38,39,40,41) |
InChI 键 |
LUKWWQICCRFYBL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


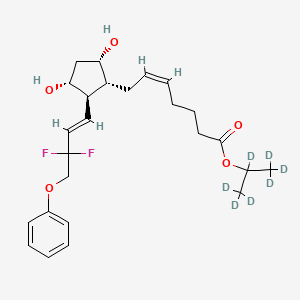
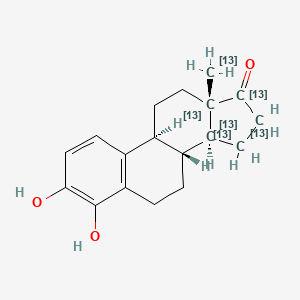

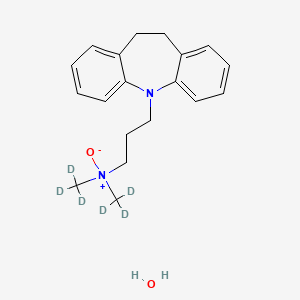
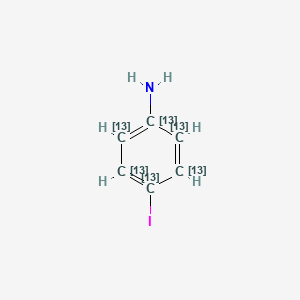
![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
